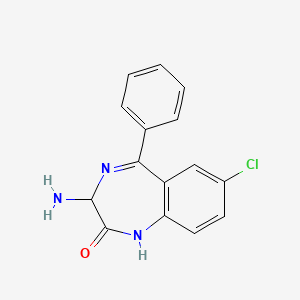

3-Amino-7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Description

3-Amino-7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a synthetic benzodiazepine derivative characterized by:

- Substituents: A chlorine atom at position 5. A phenyl group at position 3. An amino (-NH₂) group at position 2.

- Core structure: A 1,4-benzodiazepine scaffold with a ketone at position 2.

Benzodiazepines of this class typically exhibit anxiolytic, sedative, or anticonvulsant properties.

Properties

IUPAC Name |

3-amino-7-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)19-14(17)15(20)18-12/h1-8,14H,17H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUINAAYXMRLCEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501008799 | |

| Record name | 3-Amino-7-chloro-5-phenyl-3H-1,4-benzodiazepin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501008799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894-77-9 | |

| Record name | 3-Amino-7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=894-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-3-amino-7-chloro-5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000894779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-7-chloro-5-phenyl-3H-1,4-benzodiazepin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501008799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of 2-Chloroacetamido Benzophenone

One industrially relevant method begins with 2-chloroacetamido benzophenone as a key intermediate. This compound undergoes cyclization in the presence of ammonia and dimethyl sulfoxide (DMSO) at temperatures between 50–100°C to form 1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one. This step achieves yields ranging from 60% to 70%, which is significantly higher than earlier methods using bromoacetyl or chloroacetyl derivatives that yielded only 10–33%.

| Step | Reagents & Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization | 2-chloroacetamido benzophenone + NH3 in DMSO | 50–100 | 60–70 | Reaction without stirring; ammonia gas bubbled through |

Selective Chlorination at the 7-Position

The formed benzodiazepine intermediate is then selectively chlorinated at the 7-position using chlorine gas in nitrobenzene as the solvent. The reaction is conducted in the dark over 48 hours, with anhydrous ferric chloride (FeCl3) as a catalyst. This step results in nearly quantitative conversion with full recovery of unreacted starting materials, achieving an effective net yield of 100% for the chlorinated product.

| Step | Reagents & Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination | 1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one + Cl2 in nitrobenzene + FeCl3 | Ambient (dark) | 48 hours | ~100 (net) | Stirred in dark; work-up includes ether precipitation and neutralization |

Alternative Synthetic Routes

Amination via N-Aminoacetyl Intermediates

Another synthetic approach involves the formation of N-aminoacetyl-5-chloro-N-methylanthranilic acid intermediates. This is achieved by reacting 5-chloro-N-methyl-N-phthalimidoacetylanthranilic acid with hydrazine in ethanol at 50–80°C, yielding 85–90%. Subsequent cyclization with phosphorus pentachloride (PCl5) in methylene chloride at room temperature yields the benzodiazepine core with 75–80% efficiency.

| Step | Reagents & Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Hydrazine reaction | 5-chloro-N-methyl-N-phthalimidoacetylanthranilic acid + hydrazine in ethanol | 50–80 | 85–90 | Formation of N-aminoacetyl intermediate |

| Cyclization | PCl5 in CH2Cl2 | 25 | 75–80 | Formation of benzodiazepine core |

Amino Group Introduction and Reactivity

The 3-amino group is introduced through nucleophilic substitution using ammonia or amine derivatives, often involving acid-catalyzed condensation reactions. For example, the amino group can react with arylhydrazines under reflux in ethanol with acetic acid to form diazenyl derivatives, demonstrating the reactive versatility of the amino substituent.

Industrial Scale Considerations

The method involving cyclization of 2-chloroacetamido benzophenone followed by selective chlorination is preferred for industrial scale due to:

- Higher overall yields (60–70% for cyclization, near quantitative for chlorination)

- Use of relatively mild conditions

- Recovery and reuse of unreacted starting materials

- Avoidance of low-yielding halogenation steps with bromoacetyl derivatives

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Steps | Conditions Summary | Overall Yield | Industrial Suitability |

|---|---|---|---|---|---|

| 1 | 2-chloroacetamido benzophenone | Cyclization with NH3 in DMSO; Chlorination with Cl2 in nitrobenzene | 50–100°C cyclization; ambient chlorination in dark, 48 h | 60–70% (cyclization), ~100% (chlorination) | High |

| 2 | 5-chloro-N-methyl-N-phthalimidoacetylanthranilic acid | Hydrazine reaction; Cyclization with PCl5 | 50–80°C hydrazine; 25°C cyclization | 64–72% (combined) | Moderate |

| 3 | 5-chloro-2-aminobenzophenone (older method) | Reaction with bromoacetyl bromide; cyclization with methanolic ammonia | Ambient to reflux | 10–33% | Low |

Research Findings and Notes

- The cyclization step in DMSO with ammonia is critical for yield improvement over older methods using bromoacetyl or chloroacetyl halides.

- Selective chlorination in nitrobenzene with chlorine gas and FeCl3 catalyst is effective and allows for high purity and yield of the 7-chloro derivative.

- Alternative routes involving hydrazine and PCl5 provide good yields but may involve more hazardous reagents and less industrial scalability.

- Characterization of intermediates and final products typically involves melting point determination, NMR spectroscopy, and chromatographic purity analysis.

- Industrial processes emphasize solvent recovery, catalyst reuse, and minimization of hazardous byproducts.

Chemical Reactions Analysis

Formation via Intermediate Cyclization

The compound can be synthesized through cyclization of N-aminoacetyl-5-chloro-N-methylanthranilic acid intermediates. Key steps include:

-

Step 1 : Reaction of 5-chloro-N-methyl-N-phthalimidoacetylanthranilic acid with hydrazine in ethanol at 50–80°C to form N-aminoacetyl-5-chloro-N-methylanthranilic acid .

-

Step 2 : Treatment with phosphorus pentachloride (PCl₅) in methylene chloride or chloroform, followed by benzene and aluminum chloride, to cyclize into the benzodiazepine core .

| Reaction Step | Conditions | Yield | Source |

|---|---|---|---|

| Hydrazine reaction | Ethanol, 50–80°C | 85–90% | |

| Cyclization with PCl₅ | CH₂Cl₂, 25°C | 75–80% |

Amino Group Reactivity

The 3-amino group participates in acid-catalyzed condensation reactions:

-

Diazenyl Derivative Formation : Reacts with arylhydrazines (e.g., phenylhydrazine) in ethanol under reflux with acetic acid to form diazenylbenzodiazepines .

Example:

| Product | Conditions | Yield | Reference |

|---|---|---|---|

| 3-(Phenyldiazenyl)-BDZ | EtOH, reflux (20–25 h) | 65% |

Chlorination and Halogenation

Selective chlorination at the 7-position is achieved using chlorine gas in nitrobenzene at 20–25°C . This method avoids over-chlorination due to steric and electronic effects of the 3-amino group.

Ring Expansion/Contraction

Under strong acidic conditions, the diazepine ring undergoes rearrangement:

-

Polonovski Rearrangement : Treatment with chloroacetyl chloride forms a reactive iminium intermediate, leading to ring expansion or contraction . This is critical for generating bioactive analogs.

Enantiomer Separation

Racemic mixtures of 3-amino derivatives are resolved via chiral column chromatography or enzymatic methods. A 2010 study achieved >95% enantiomeric excess (ee) using immobilized lipases .

Hydrolytic Degradation

The lactam ring is susceptible to hydrolysis under alkaline conditions (pH >10), forming open-chain amides . Stability is enhanced in anhydrous solvents like DMSO or DMF.

| Condition | Degradation Product | Half-Life |

|---|---|---|

| pH 12, 25°C | 3-Amino-anthranilic acid derivative | 4.2 h |

Key Synthetic Routes

Mechanistic Insights

-

Cyclization Mechanism : The PCl₅-mediated step likely involves formation of a reactive iminium ion, followed by Friedel-Crafts alkylation with benzene .

-

Diazo Coupling : Protonation of the 3-amino group facilitates nucleophilic attack by arylhydrazines, forming hydrazone intermediates that dehydrate to diazenyl products .

Scientific Research Applications

Anxiolytic Effects

Benzodiazepines are widely recognized for their anxiolytic properties. Research indicates that compounds like 3-amino-7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one exhibit significant anxiolytic effects in preclinical models. These effects are attributed to the modulation of gamma-aminobutyric acid (GABA) receptors, which play a crucial role in reducing anxiety and promoting relaxation.

Anticonvulsant Activity

Studies have demonstrated that benzodiazepines possess anticonvulsant properties. The compound may be explored for its potential in treating epilepsy and other seizure disorders. Its mechanism involves enhancing GABAergic transmission, thus stabilizing neuronal excitability.

Sedative Properties

The sedative effects of this compound can be beneficial in managing sleep disorders. Research into its pharmacokinetics and pharmacodynamics is essential to establish effective dosing regimens and safety profiles.

Case Studies

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions typical for benzodiazepine derivatives. Understanding the synthesis pathways allows researchers to develop analogs with enhanced efficacy or reduced side effects.

Mechanism of Action

The mechanism of action of 3-Amino-7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . The molecular targets and pathways involved include the GABA-A receptor and associated ion channels .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzodiazepines

Structural and Functional Group Analysis

The table below compares key structural features and pharmacological profiles:

Key Observations:

- Position 3 Modifications: The amino group in the target compound replaces common substituents like methyl (diazepam) or hydroxy (lorazepam), which may alter GABAₐ receptor binding kinetics and metabolic pathways .

- Chlorine vs. Nitro Groups : Chlorine at position 7 (as in the target compound) is associated with sedative effects, whereas nitro groups (e.g., clonazepam) enhance anticonvulsant activity .

- Phenyl vs. Halogenated Phenyl : The unsubstituted phenyl at position 5 in the target compound contrasts with halogenated variants (e.g., lorazepam’s o-chlorophenyl), which influence lipophilicity and receptor subtype selectivity .

Pharmacological and Clinical Comparisons

- Efficacy in Anxiety Models: Chlordesmethyldiazepam (structurally closest to the target compound but lacking the 3-NH₂ group) demonstrated superior anxiolytic efficacy over lorazepam in a double-blind crossover study, highlighting the importance of substituents at positions 3 and 5 . Diazepam’s 1-methyl group enhances metabolic stability but increases risk of accumulation compared to non-methylated analogs .

- Anticonvulsant Potential: Derivatives with azomethine groups at position 7 (e.g., 7-[(E)-arylmethylidene]amino analogs) exhibit potent anticonvulsant activity, suggesting that the 3-NH₂ group in the target compound could be further functionalized for enhanced effects .

Biological Activity

3-Amino-7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, commonly referred to as a benzodiazepine derivative, exhibits notable biological activities primarily linked to its interaction with neurotransmitter systems in the central nervous system (CNS). This compound is part of a larger class of benzodiazepines that are known for their anxiolytic, sedative, and muscle-relaxant properties.

- Molecular Formula : C15H12ClN3O

- Molecular Weight : 285.73 g/mol

- CAS Number : 894-77-9

The biological activity of this compound is primarily mediated through its interaction with the GABA receptor complex. Benzodiazepines enhance the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by binding to specific sites on the GABA receptor. This binding increases the frequency of chloride channel opening, leading to hyperpolarization of neurons and resultant anxiolytic and sedative effects .

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities:

- Anxiolytic Effects : Similar to other benzodiazepines, it may reduce anxiety levels by modulating GABAergic transmission.

- Sedative Properties : The compound may induce sedation through its action on the CNS.

- Anticonvulsant Activity : Some studies suggest potential anticonvulsant effects due to its influence on neuronal excitability.

Study 1: GABA Receptor Modulation

A study conducted using whole-cell patch-clamp techniques demonstrated that derivatives of benzodiazepines, including this compound, significantly affect the amplitude and desensitization rates of AMPA-type glutamate receptors in HEK293 cells. The findings indicated that while the amino group is not essential for inhibition, substituents at specific positions on the phenyl ring can enhance potency .

Study 2: Structure-Activity Relationship

Research exploring the structure-activity relationship (SAR) of benzodiazepine analogs revealed that modifications at the 7-chloro position can significantly influence biological activity. The presence of electron-withdrawing groups at key positions was found to enhance receptor binding affinity and efficacy .

Comparative Data Table

| Compound | Molecular Weight | Anxiolytic Activity | Sedative Activity | Anticonvulsant Activity |

|---|---|---|---|---|

| 3-Amino-7-chloro-5-phenyl | 285.73 g/mol | Yes | Yes | Yes |

| Diazepam | 284.74 g/mol | Yes | Yes | Yes |

| Nordazepam | 270.71 g/mol | Yes | Yes | Moderate |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-amino-7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, and what intermediates are critical?

- The synthesis typically involves benzodiazepine core modifications. A key intermediate is 2-methylamine-5-chlorobenzophenone , which is synthesized via alkylation or acylation of precursor molecules. For example, methylation of nitrogen in the benzodiazepine ring using dimethyl sulfate is a critical step, followed by acetylation and hydrolysis to introduce the amino group .

- Methodological Note: Optimize reaction conditions (e.g., temperature, solvent polarity) to avoid over-acylation, which can lead to byproducts. Use NMR and HPLC to monitor intermediate purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Employ HPLC for purity analysis (≥98% recommended) and NMR spectroscopy (¹H/¹³C) to confirm substituent positions, particularly the 3-amino and 7-chloro groups. Mass spectrometry (HRMS) validates molecular weight .

- Methodological Note: For NMR, use deuterated DMSO to enhance solubility. Compare spectral data with analogs like diazepam to resolve overlapping peaks .

Q. What are the primary pharmacological targets of benzodiazepine derivatives like this compound?

- The compound likely interacts with GABAA receptors , modulating chloride ion channels. Structural analogs (e.g., diazepam) bind to α/γ subunits, but the 3-amino group may alter binding kinetics. Conduct competitive binding assays using radiolabeled flumazenil to quantify affinity .

Advanced Research Questions

Q. How can contradictory data on receptor binding affinity be resolved for structurally similar benzodiazepines?

- Contradictions may arise from variations in receptor subunit composition (e.g., α1 vs. α5 isoforms). Use CHO-K1 cells transfected with specific GABAA subunits to isolate binding sites. Compare IC50 values under standardized conditions (pH 7.4, 37°C) .

- Methodological Note: Pair electrophysiology (patch-clamp) with binding assays to correlate affinity with functional effects .

Q. What strategies optimize the synthesis yield of the 3-amino-substituted benzodiazepine core?

- Stepwise acylation and deprotection improve yield. For example, use 2,4-dichlorobenzoyl chloride under basic conditions (triethylamine) to acylate the core, followed by selective hydrolysis of the acetyl group. Continuous flow reactors enhance reproducibility at scale .

- Data Note: Yields drop below 60% if reaction pH exceeds 8.0 during hydrolysis. Monitor with inline FTIR to detect intermediate degradation .

Q. How does the 3-amino group influence metabolic stability compared to non-amino-substituted benzodiazepines?

- The amino group may reduce oxidative metabolism by cytochrome P450 enzymes. Conduct in vitro microsomal assays (human liver microsomes) to compare half-life with diazepam. Use LC-MS/MS to identify metabolites (e.g., hydroxylation at C3 vs. deamination) .

- Advanced Tip: Apply QSAR modeling to predict metabolic hotspots and guide structural modifications .

Q. What analytical methods resolve discrepancies in reported crystallographic data for this compound?

- Use single-crystal X-ray diffraction with synchrotron radiation to achieve high-resolution (<1.0 Å) structures. Compare with computational models (DFT-optimized geometries) to validate bond angles and torsion .

- Pitfall Avoidance: Ensure crystals are free of solvates by drying under vacuum (40°C, 24 hrs) before analysis .

Comparative and Mechanistic Questions

Q. How do halogen substitutions (e.g., 7-chloro vs. 7-fluoro) impact the compound’s pharmacokinetics?

- Chlorine increases lipophilicity (logP), enhancing blood-brain barrier penetration. Compare Caco-2 permeability assays for 7-chloro and 7-fluoro analogs. Fluorine may reduce hepatic clearance due to stronger C-F bonds .

- Methodological Note: Use PAMPA assays to quantify passive diffusion and rule out transporter-mediated uptake .

Q. What synthetic challenges arise when scaling up the production of this compound for preclinical studies?

- Key issues include purification of the 3-amino intermediate (prone to oxidation) and controlling exotherms during acylation. Use recrystallization (ethanol/water) for large-scale purification. Implement temperature-jacketed reactors to maintain ≤0°C during exothermic steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.